molecular formula C18H17ClFNO3S B11401828 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)benzamide

4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)benzamide

Cat. No.: B11401828
M. Wt: 381.8 g/mol
InChI Key: VOSLTMWXDODGFY-UHFFFAOYSA-N
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Description

4-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)benzamide is a benzamide derivative characterized by a 4-chlorobenzoyl core, substituted with a 3-fluorobenzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl moiety. The compound’s structure combines electron-withdrawing substituents (chloro, fluoro) and a sulfone-containing heterocycle, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C18H17ClFNO3S

Molecular Weight

381.8 g/mol

IUPAC Name

4-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(3-fluorophenyl)methyl]benzamide

InChI

InChI=1S/C18H17ClFNO3S/c19-15-6-4-14(5-7-15)18(22)21(17-8-9-25(23,24)12-17)11-13-2-1-3-16(20)10-13/h1-7,10,17H,8-9,11-12H2

InChI Key

VOSLTMWXDODGFY-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)F)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-chlorobenzoic acid with an amine under dehydrating conditions.

    Introduction of the Dioxidotetrahydrothiophenyl Group:

    Attachment of the Fluorobenzyl Group: The final step includes the attachment of the fluorobenzyl group via a coupling reaction, such as a reductive amination.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₈H₁₆ClFN₂O₅S
  • Molecular Weight : 426.846 g/mol
  • Density : 1.5 g/cm³
  • Boiling Point : Approximately 687.7 °C at 760 mmHg
  • Flash Point : 369.7 °C

The unique structure includes a chloro group, a fluorobenzyl moiety, and a dioxidotetrahydrothiophene ring, which contribute to its diverse biological activities.

Antimicrobial Properties

Research indicates that compounds similar to 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)benzamide exhibit significant antimicrobial activity. For instance, derivatives of tetrahydrothiophene have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that these compounds can inhibit bacterial growth at low concentrations, suggesting their potential as antimicrobial agents .

Anticancer Potential

The compound's structure allows it to interact with biological targets associated with cancer cell proliferation. Studies have reported that similar compounds can induce apoptosis in cancer cells by modulating key signaling pathways. For example, molecular docking studies have suggested that the compound can effectively bind to receptors involved in cancer progression .

Case Study 1: Antimicrobial Efficacy

In laboratory tests, derivatives of the compound were evaluated for their antimicrobial effectiveness against Mycobacterium tuberculosis. Results indicated significant bacterial viability reduction at concentrations as low as 10 µg/mL .

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, compounds structurally related to this compound were tested against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). The results showed that certain derivatives exhibited promising anticancer activity by inducing cell death through apoptosis .

Summary of Applications

Application TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionModulation of metabolic enzymes

Mechanism of Action

The mechanism of action of 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name / ID Substituents Key Features Potential Applications References
Target Compound 4-Cl, 3-F-benzyl, 1,1-dioxidotetrahydrothiophen-3-yl Sulfone group, dual halogenation Catalysis, antimicrobial
880785-74-0 2-F, 3-F-benzyl, 1,1-dioxidotetrahydrothiophen-3-yl Fluorine positional isomerism Drug design (solubility modulation)
845631-45-0 4-isopropoxy, 4-F-benzyl, 1,1-dioxidotetrahydrothiophen-3-yl Bulky alkoxy group Lipophilic agent development
4-Chloro-N-(dibenzylcarbamothioyl)benzamide 4-Cl, dibenzylcarbamothioyl Metal coordination sites Antimicrobial complexes
L1 (4-chloro-N-((3-fluorobenzyl)(methyl)carbamothionyl)benzamide) Carbamothioyl, methyl, 3-F-benzyl Thiourea backbone Catalysis (Suzuki coupling)

Biological Activity

4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)benzamide, with the CAS number 879943-80-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H17ClFNO3SC_{18}H_{17}ClFNO_3S, with a molecular weight of 381.8 g/mol. The structure includes a chloro group, a dioxidotetrahydrothiophene moiety, and a fluorobenzyl substituent, which may contribute to its biological properties.

Research indicates that compounds similar to this compound may act through various mechanisms:

  • Antibacterial Activity : Compounds targeting the bacterial division protein FtsZ have shown promise in combating multidrug-resistant (MDR) pathogens such as MRSA. The design and synthesis of derivatives targeting FtsZ have led to the identification of potent antibacterial agents .
  • G Protein-Coupled Receptor Modulation : Some derivatives have been characterized as activators of G protein-gated inwardly-rectifying potassium (GIRK) channels. This suggests potential applications in neuromodulation and cardioprotection .

Biological Activity Data

The following table summarizes findings related to the biological activity of compounds structurally similar to this compound:

Compound Target Activity IC50 (nM) Reference
A14FtsZAntibacterial against MRSA< 10
11aGIRK1/2Potent activator137 ± 23
10aFungal pathogensAntifungal activity84.4% efficacy

Case Studies

  • Antibacterial Efficacy : A study demonstrated that compounds targeting FtsZ exhibited significant antibacterial activity against clinical isolates of Staphylococcus aureus, outperforming traditional antibiotics like ciprofloxacin and linezolid. The lead compound A14 showed remarkable potency with an IC50 value lower than many existing treatments .
  • GIRK Channel Activation : In another investigation, a series of benzamide derivatives were evaluated for their ability to activate GIRK channels. The compound containing the dioxidotetrahydrothiophene moiety was noted for its improved metabolic stability and potency compared to earlier designs .

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